molecular formula C22H22O7 B580911 Dodoviscin J CAS No. 1372527-42-8

Dodoviscin J

Cat. No.: B580911
CAS No.: 1372527-42-8
M. Wt: 398.411
InChI Key: TVJIUFQDDVFOCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Dodoviscin J can be synthesized through various chemical reactions involving the prenylation of flavonol derivatives. The specific synthetic routes and reaction conditions are not widely documented, but general flavonoid synthesis methods can be applied. These typically involve the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of this compound involves the extraction from the aerial parts of Dodonaea viscosa. The extraction process includes drying the plant material, followed by solvent extraction using organic solvents. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: Dodoviscin J undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.

    Substitution: Common reagents include halogens, alkyl halides, and nucleophiles such as hydroxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can produce dihydroflavonols .

Scientific Research Applications

Biological Activity

Dodoviscin J is a compound derived from Dodonaea viscosa, a plant known for its medicinal properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of Dodonaea Viscosa

Dodonaea viscosa, commonly known as the hop bush, is a shrub native to tropical and subtropical regions. Traditionally, various parts of the plant have been used in folk medicine to treat inflammatory conditions, gastrointestinal diseases, and infections. Recent studies have highlighted its potential in modern pharmacology, particularly in the development of novel therapeutic agents.

Chemical Composition

This compound belongs to a class of compounds known as isoprenylated flavonoids. These compounds are characterized by their unique chemical structure, which contributes to their biological activities. The isolation and characterization of this compound and related compounds have been achieved through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS).

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A study focused on the molecular docking of dodonic acid (a related compound) against Staphylococcus aureus proteins revealed that it binds effectively to several targets, including Sortase-A and DNA gyrase, with favorable binding energies indicating strong interactions . The docking analysis showed that dodonic acid had a binding energy of -11.2 kcal/mol with undecaprenyl diphosphate synthase, suggesting its potential as an antimicrobial agent .

Antiviral Activity

This compound has also shown promising antiviral activity. Research indicated that certain derivatives from Dodonaea viscosa possess anti-Zika virus properties, with one compound demonstrating an EC50 value of 16.34 μM and low cytotoxicity . This suggests that this compound could be further explored for its efficacy against viral infections.

Anticancer Properties

The anticancer potential of this compound has been investigated in various studies. A study examining the effects of D. viscosa extracts on colorectal cancer cells found that the hydroethanolic extract induced significant cytotoxicity and antiproliferative effects in cell lines SW480 and SW620 . The mechanism involved the regulation of apoptotic pathways, including increased levels of caspase 3 and p53 protein, indicating an intrinsic apoptotic process triggered by the extract.

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Antimicrobial Mechanism : The compound interacts with bacterial proteins, disrupting critical cellular functions.
  • Antiviral Mechanism : It inhibits viral protein expression, thereby reducing viral replication.
  • Anticancer Mechanism : Induction of apoptosis through modulation of mitochondrial membrane potential and activation of apoptotic markers.

Research Findings Summary

Activity Target/Effect Research Findings
AntimicrobialStaphylococcus aureus proteinsBinding energy -11.2 kcal/mol
AntiviralZika virusEC50 16.34 μM with low cytotoxicity
AnticancerColorectal cancer cells (SW480, SW620)Induced apoptosis via caspase 3

Case Studies

  • Antimicrobial Efficacy : In silico studies demonstrated that dodonic acid from D. viscosa effectively binds to key proteins in S. aureus, showing promise as a lead compound for antibiotic development.
  • Antiviral Activity : Isolated flavonoids from D. viscosa were tested against the Zika virus, revealing significant antiviral properties with minimal cytotoxicity.
  • Cancer Treatment Potential : Extracts from D. viscosa were shown to induce cell death in colorectal cancer models, highlighting their potential role in cancer therapy.

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-11(2)5-6-12-7-13(8-17(27-3)19(12)25)21-22(28-4)20(26)18-15(24)9-14(23)10-16(18)29-21/h5,7-10,23-25H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJIUFQDDVFOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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